molecular formula C10H12N4 B1435089 2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1864555-50-9

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1435089
CAS No.: 1864555-50-9
M. Wt: 188.23 g/mol
InChI Key: WPELLYBAVXYFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

One study details the synthesis of pyrazolylamine ligands, including variations similar to the compound of interest, and their application in the oligomerization and polymerization of ethylene when activated with aluminum co-catalysts. This process was found to produce varying products depending on the co-catalyst and solvent used, demonstrating the ligands' versatility in catalyzing the formation of butene, hexene, and polyethylene with different molecular weights and densities (Obuah et al., 2014).

Synthesis of Novel Compounds

Research into the synthesis of new 4-amino-1H-pyrazolo[3,4-b]pyridines catalyzed by SnCl4 has been reported, demonstrating the potential of similar compounds in creating novel heterocyclic compounds. This work highlights the versatility of these compounds in synthesizing diverse heterocyclic structures, which could be useful in developing new materials or pharmaceuticals (Hu et al., 2018).

Biomedical Applications

A study focused on the design, synthesis, and evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Some of these compounds exhibited moderate to good cytotoxicity against a panel of human cancer cell lines, indicating the potential of related compounds in medicinal chemistry and drug development (Alam et al., 2018).

Properties

IUPAC Name

2-(4-pyridin-4-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-3-6-14-8-10(7-13-14)9-1-4-12-5-2-9/h1-2,4-5,7-8H,3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPELLYBAVXYFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN(N=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.